molecular formula C17H14FN3O4 B2464468 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide CAS No. 896295-18-4

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide

Cat. No.: B2464468
CAS No.: 896295-18-4
M. Wt: 343.314
InChI Key: WOOFWLPKKZPBBR-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide is a structurally complex organic compound featuring three key moieties:

  • 4-Fluorophenyl group: Enhances lipophilicity and influences binding interactions via electron-withdrawing effects.
  • 4-Nitrobenzamide group: The nitro group at the para position of the benzamide contributes to electron-deficient aromatic systems, affecting reactivity and intermolecular interactions.

Its molecular formula is C₁₇H₁₄FN₃O₄, with a molecular weight of 359.31 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c18-12-3-7-14(8-4-12)20-10-13(9-16(20)22)19-17(23)11-1-5-15(6-2-11)21(24)25/h1-8,13H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFWLPKKZPBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrrolidinone intermediate.

    Attachment of the Nitrobenzamide Moiety: The final step involves coupling the nitrobenzamide group to the pyrrolidinone-fluorophenyl intermediate, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Reduction of Nitro Group: Produces an amine derivative.

    Reduction of Carbonyl Group: Produces a hydroxyl derivative.

    Substitution of Fluorine: Produces various substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its binding affinity and structural compatibility. The pathways involved often include signal transduction mechanisms where the compound interferes with normal cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent Variations Molecular Formula Key Properties Biological Activity Reference
Target Compound : N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide C₁₇H₁₄FN₃O₄ High polarity due to nitro group; moderate lipophilicity (LogP ~2.1) Hypothesized anticancer/antimicrobial activity (based on structural analogs)
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide 4-Cl instead of 4-F C₁₇H₁₄ClN₃O₄ Increased steric bulk; higher LogP (~2.5) Potential therapeutic applications (specific mechanisms under study)
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide Nitro at ortho position C₁₇H₁₄FN₃O₄ Reduced conjugation; altered electronic effects Demonstrated antimicrobial activity (MIC: 8 µg/mL against S. aureus)
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide 3-F phenyl; CF₃ group C₁₈H₁₄F₄N₂O₂ Enhanced lipophilicity (LogP ~3.0); metabolic stability Investigated for CNS targets due to blood-brain barrier penetration
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide 4-Me phenyl; nitro at meta C₁₈H₁₇N₃O₄ Electron-donating methyl group; lower reactivity Limited bioactivity; used as a synthetic intermediate

Key Observations:

Replacement of 4-F with 4-Cl () increases steric hindrance and lipophilicity, which may alter pharmacokinetics.

Biological Activity :

  • The 2-nitro analog () shows direct antimicrobial effects, while the 4-chloro derivative () is prioritized for therapeutic development, suggesting substituent-dependent activity.
  • The trifluoromethyl analog () exhibits superior metabolic stability, highlighting the role of fluorine in drug design.

Synthetic Accessibility: The target compound and its analogs are synthesized via multi-step routes, often involving amide coupling and cyclization reactions. For example, the 4-chloro derivative is prepared via chlorination of phenol intermediates, followed by pyrrolidinone ring formation.

Biological Activity

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrrolidinone Ring : Contributes to the compound's biological activity.
  • Fluorophenyl Group : Enhances lipophilicity, aiding in membrane permeability.
  • Nitrobenzamide Moiety : Associated with various biological activities, particularly antimicrobial and anti-inflammatory effects.

Molecular Formula

  • Molecular Weight : Approximately 408.4 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, particularly those related to inflammation and microbial infections.
  • Receptor Modulation : It has the potential to interact with various receptors, influencing cellular signaling pathways.

1. Antimicrobial Activity

Nitro-containing compounds like this compound exhibit significant antimicrobial properties. The mechanism generally involves:

  • Reduction of Nitro Group : This leads to the formation of reactive intermediates that can damage bacterial DNA, resulting in cell death.
  • Activity Against Pathogens : Preliminary studies suggest effectiveness against a range of microorganisms, including bacteria and fungi.
CompoundMIC (μM)Target Pathogen
This compound20Staphylococcus aureus
Metronidazole10Clostridium difficile

2. Anti-inflammatory Activity

The compound's nitro group contributes to its anti-inflammatory effects:

  • Inhibition of iNOS : It has been shown to inhibit inducible nitric oxide synthase (iNOS), reducing nitric oxide production linked to inflammation.
  • Multi-target Inhibition : Research indicates that it may also inhibit COX-2 and cytokines such as IL-1β and TNF-α.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. Key findings include:

  • Synthesis Pathways : Multi-step synthetic routes have been developed for producing this compound, allowing for modifications that enhance its biological efficacy.
  • In Vivo Studies : Animal models have demonstrated its potential for treating inflammatory diseases and infections, with promising results in reducing symptoms and pathogen load.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Inflammation :
    • A study involving rats showed that administration of the compound significantly reduced paw edema compared to controls, indicating strong anti-inflammatory effects.
  • Case Study on Antimicrobial Efficacy :
    • In vitro tests against E. coli revealed that the compound had a lower MIC compared to traditional antibiotics, suggesting it could be a viable alternative in treating resistant strains.

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